molecular formula C9H13NO B12282154 (1R)-2-amino-1-(4-methylphenyl)ethan-1-ol

(1R)-2-amino-1-(4-methylphenyl)ethan-1-ol

Cat. No.: B12282154
M. Wt: 151.21 g/mol
InChI Key: JHBXVBYRGVHEAH-VIFPVBQESA-N
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Description

(1R)-2-amino-1-(4-methylphenyl)ethan-1-ol is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an amino group, a hydroxyl group, and a methyl-substituted phenyl ring. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-amino-1-(4-methylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the catalytic hydrogenation of 4-methylacetophenone in the presence of an amine source and a suitable catalyst, such as palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: 4-methylacetophenone or 4-methylbenzaldehyde.

    Reduction: Various amine derivatives.

    Substitution: Substituted amines or amides.

Scientific Research Applications

(1R)-2-amino-1-(4-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-(4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

  • (1S)-2-amino-1-(4-methylphenyl)ethan-1-ol
  • 2-amino-1-(4-methylphenyl)ethanol
  • 2-amino-1-phenylethanol

Uniqueness: (1R)-2-amino-1-(4-methylphenyl)ethan-1-ol is unique due to its specific chiral configuration, which can result in different biological activity and interactions compared to its enantiomer or other similar compounds. This chiral specificity is crucial in applications where the stereochemistry of the molecule plays a significant role in its function.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(1R)-2-amino-1-(4-methylphenyl)ethanol

InChI

InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1

InChI Key

JHBXVBYRGVHEAH-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](CN)O

Canonical SMILES

CC1=CC=C(C=C1)C(CN)O

Origin of Product

United States

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